L(-)-γ-(苄氧羰基氨基)-α-羟基丁酸 N-羟基琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

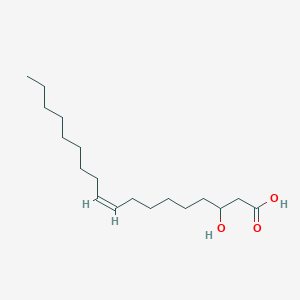

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester (L-BOC-AHA-NHS) is a compound used in scientific research related to the synthesis of peptides and proteins. It is a synthetic derivative of the naturally occurring amino acid l-α-hydroxybutyric acid (L-AHA) and is used in the synthesis of peptides and proteins. It is a highly reactive reagent and is used in a variety of laboratory applications.

科学研究应用

氨基酸定量

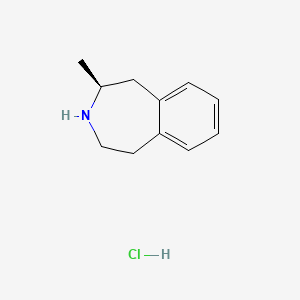

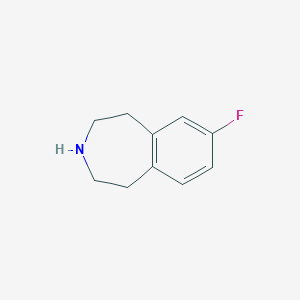

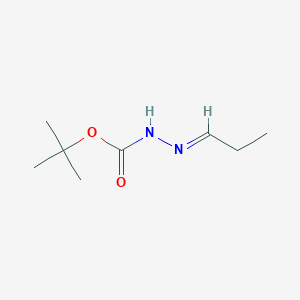

该化合物用于一种利用简单的 N-羟基琥珀酰亚胺酯衍生化和液相色谱-离子迁移率-质谱法进行氨基酸定量的方法 {svg_1}. 研究了 4-二甲基氨基苯甲酰胺基乙酸 N-羟基琥珀酰亚胺酯 (DBAA-NHS) 衍生化试剂在改善 RPLC-MS 中分析物保留和检测限方面的能力 {svg_2}.

生物缀合

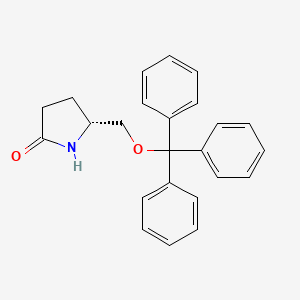

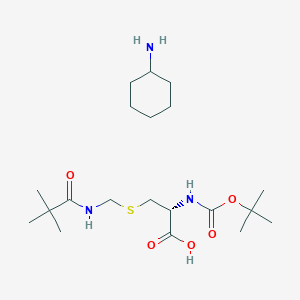

N-羟基琥珀酰亚胺酯,包括该化合物,用于生物缀合,这是一组技术,允许在生物分子和赋予其所需特性的外源部分之间建立位点特异性共价连接 {svg_3}. 几乎任何含有酸官能团或可以生成酸的基团的分子都可以转化为其 N-羟基琥珀酰亚胺酯 {svg_4}.

氨基酸酯的酰化

脂肪酸 N-羟基琥珀酰亚胺酯是从 IV-羟基琥珀酰亚胺的铊 (I) 盐和相应的酰氯以基本定量的产率制备的。 这些活性酯用于在有机溶剂中酰化氨基酸酯,或在水性介质中酰化游离氨基酸 {svg_5}.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester involves the protection of the carboxylic acid group, followed by the activation of the hydroxyl group and coupling with N-hydroxysuccinimide (NHS) to form the ester. The protected carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "L(-)-α-hydroxybutyric acid", "benzyl chloroformate", "N-hydroxysuccinimide", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "L(-)-α-hydroxybutyric acid is dissolved in DCM and TEA is added. Benzyl chloroformate is then added dropwise to the solution while stirring at room temperature. The reaction mixture is then stirred for 2 hours and washed with NaHCO3 solution and brine. The organic layer is dried over MgSO4 and concentrated to yield the benzyl ester intermediate.", "Step 2: Activation of hydroxyl group and coupling with NHS", "The benzyl ester intermediate is dissolved in DMF and NHS is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure and the residue is dissolved in DCM. The organic layer is washed with water and brine, dried over MgSO4, and concentrated to yield the NHS ester intermediate.", "Step 3: Deprotection of benzyl group", "The NHS ester intermediate is dissolved in DCM and TFA is added dropwise to the solution while stirring at room temperature. The reaction mixture is stirred for 2 hours and concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over MgSO4 and concentrated to yield the final product, L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester." ] } | |

CAS 编号 |

40371-52-6 |

分子式 |

C₁₆H₁₈N₂O₇ |

分子量 |

350.32 |

同义词 |

(S)-[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-hydroxy-4-oxobutyl]carbamic Acid Phenylmethyl Ester; [(3S)-4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-hydroxy-4-oxobutyl]carbamic Acid Phenylmethyl Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)